An In-Depth Technical Guide to 2-(Chloromethyl)-2H-1,2,3-triazole: Physicochemical Properties and Synthetic Methodologies
An In-Depth Technical Guide to 2-(Chloromethyl)-2H-1,2,3-triazole: Physicochemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Chloromethyl)-2H-1,2,3-triazole is a heterocyclic compound featuring a 1,2,3-triazole ring substituted at the N2 position with a chloromethyl group.[1] The 1,2,3-triazole moiety is a significant pharmacophore in medicinal chemistry, known for its stability under various physiological conditions, including acidic and basic environments, as well as oxidative and reductive processes.[2][3] This stability, combined with the ring's dipole moment and its capacity for hydrogen bonding, makes it an attractive scaffold for designing novel therapeutic agents.[2] The presence of the reactive chloromethyl group on the 2H-1,2,3-triazole core provides a versatile handle for further chemical modifications, positioning this compound as a valuable building block in the synthesis of a diverse array of functionalized molecules for applications in pharmaceuticals, agrochemicals, and materials science.[1]
This technical guide provides a comprehensive overview of the physicochemical properties, synthetic routes, reactivity, and potential applications of 2-(Chloromethyl)-2H-1,2,3-triazole, with a focus on its relevance to drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-(Chloromethyl)-2H-1,2,3-triazole is crucial for its effective utilization in synthesis and for predicting its behavior in biological systems.
General and Structural Information
| Property | Value | Source |
| CAS Number | 80199-90-2 | [1] |
| Molecular Formula | C3H4ClN3 | [1][4] |
| Molecular Weight | 117.54 g/mol | [1] |
| IUPAC Name | 2-(chloromethyl)-2H-1,2,3-triazole | [1] |
| Canonical SMILES | C1=NN(N=C1)CCl | [1][4] |
| InChI Key | PRGPKCHJKNCEOZ-UHFFFAOYSA-N | [1][4] |
Spectroscopic Data
Spectroscopic analysis provides critical insights into the structural framework of the molecule.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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13C NMR : The carbon atoms of the triazole ring (C4 and C5) are expected to resonate in the range of δ 135-140 ppm.[1] This chemical shift is characteristic of sp² hybridized carbons within an electron-deficient aromatic system.[1] The chemical shifts are sensitive to the electronic nature of the substituents on the triazole ring.[1]
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Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy :
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Triazole derivatives typically show absorption in the UV region, which is indicative of their π-electron systems.[1] For 2-(Chloromethyl)-2H-1,2,3-triazole, a moderate UV absorption is anticipated in the 200-320 nm range.[1] The chloromethyl group, being separated from the triazole ring by a methylene bridge, is expected to have a minimal direct impact on the absorption spectrum.[1] However, its electron-withdrawing nature may cause subtle shifts in the absorption maxima.[1]
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Predicted Physicochemical Parameters
| Property | Predicted Value | Source |
| XlogP | 0.9 | [4] |
| Monoisotopic Mass | 117.00938 Da | [4] |
Synthesis and Reactivity
The synthesis of 2-(Chloromethyl)-2H-1,2,3-triazole and its subsequent reactions are central to its utility as a synthetic intermediate.
Synthetic Methodologies
Several synthetic strategies can be employed to prepare 2-(Chloromethyl)-2H-1,2,3-triazole and its parent 2H-1,2,3-triazole scaffold.
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Three-Component Reaction : A notable one-pot process involves the copper(I)-catalyzed cycloaddition of a terminal alkyne, sodium azide, and formaldehyde to yield 2-hydroxymethyl-2H-1,2,3-triazoles.[5] This intermediate can then be converted to the corresponding chloromethyl derivative.
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Direct Chloromethylation : This method involves the reaction of a pre-formed 1,2,3-triazole with a chloromethylating agent like chloromethyl methyl ether under acidic conditions.[1]
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From Hydroxymethyl-1,2,3-triazoles : A practical and scalable approach involves the chlorination of 2-hydroxymethyl-2H-1,2,3-triazoles using reagents like phosphorus pentachloride (PCl₅).[5]
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Huisgen Cycloaddition : The classical thermal reaction between an azide and an alkyne can produce a mixture of 1H and 2H regioisomers, which would then require separation.[1]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This "click chemistry" approach is highly efficient for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2][6] While this method is primarily used for 1,4-isomers, modifications and specific starting materials can be used to access other substitution patterns.
A generalized workflow for the synthesis starting from a hydroxymethyl intermediate is depicted below.
Caption: Synthetic pathway from terminal alkynes to 2-(Chloromethyl)-2H-1,2,3-triazole.
Chemical Reactivity
The primary mode of reactivity for 2-(Chloromethyl)-2H-1,2,3-triazole is centered around the electrophilic nature of the chloromethyl group, making it susceptible to nucleophilic substitution reactions.[1] This allows for the introduction of a wide range of functional groups.
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Nucleophilic Substitution : The chlorine atom can be readily displaced by various nucleophiles, such as amines, alcohols, and thiols, to generate a library of functionalized 2-substituted-2H-1,2,3-triazoles.[1]
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Conversion to Azidomethyl Derivatives : Reaction with sodium azide (NaN₃) provides the corresponding 2-azidomethyl-2H-1,2,3-triazole, which is a versatile precursor for further "click" reactions.[5]
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Cycloaddition Reactions : The triazole ring itself can participate in cycloaddition reactions, offering pathways to more complex heterocyclic systems.[1]
The reactivity of the chloromethyl group makes this compound a valuable electrophile in organic synthesis.[5]
Applications in Drug Discovery and Development
The 1,2,3-triazole scaffold is a prominent feature in a number of clinically used drugs and is a focal point of extensive research in medicinal chemistry.[7][8] The inherent properties of the triazole ring, such as its metabolic stability and ability to engage in hydrogen bonding, contribute to its success as a pharmacophore.[2]
Biological Activities of 1,2,3-Triazole Derivatives
Derivatives of 1,2,3-triazoles have demonstrated a broad spectrum of biological activities, including:
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Antimicrobial and Antifungal Activity : The triazole core is a well-established pharmacophore in antifungal agents.[1][9]
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Anticancer Properties : Numerous 1,2,3-triazole-containing compounds have shown cytotoxic effects against various cancer cell lines, making them promising candidates for the development of new anticancer drugs.[1][10]
-
Anti-inflammatory Effects : Some triazole derivatives have been found to modulate inflammatory pathways.[1]
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Antiviral and Other Activities : The therapeutic potential of 1,2,3-triazoles extends to antiviral, anticonvulsant, and anti-Alzheimer's applications.[7][11]
The utility of 2-(Chloromethyl)-2H-1,2,3-triazole lies in its role as a key intermediate for synthesizing novel compounds with these potential therapeutic applications.[1]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-(Chloromethyl)-2H-1,2,3-triazole and its derivatives.
-
General Precautions : Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.[12][13] Use only in a well-ventilated area.[13][14]
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.[12][13][15]
-
In Case of Exposure :
-
Storage : Store in a well-ventilated place and keep the container tightly closed.[13][14]
It is imperative to consult the specific Safety Data Sheet (SDS) for detailed safety information before handling this compound.
Conclusion
2-(Chloromethyl)-2H-1,2,3-triazole is a versatile and valuable building block in organic synthesis, particularly for the development of novel compounds with potential therapeutic applications. Its straightforward synthesis, coupled with the reactivity of the chloromethyl group, allows for the facile introduction of diverse functionalities. The inherent stability and favorable pharmacological properties of the 1,2,3-triazole core further enhance its appeal in the field of drug discovery. A comprehensive understanding of its physicochemical properties and reactivity is essential for harnessing its full potential in the design and synthesis of next-generation pharmaceuticals and other functional materials.
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A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents: Focusing on Synthesis, Mechanism of Action, and Structure-Activity Relationship (SAR). ResearchGate. (2022-01-06). Available from: [Link]
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